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Compound Name: Cobalt;gold

Cat. No.: B12604022

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition of cobalt-
gold (Co-Au) thin films. The unique magnetic and plasmonic properties of these films make
them highly suitable for a range of applications, including spintronics, high-sensitivity
biosensors for drug screening, and platforms for magnetically guided drug delivery systems.

Deposition Techniques: An Overview

The primary methods for depositing high-quality cobalt-gold thin films are physical vapor
deposition (PVD), specifically co-sputtering and co-evaporation, and electrochemical deposition
(electrodeposition). The choice of technique depends on the desired film characteristics, such
as composition, thickness, crystallinity, and surface morphology, as well as on equipment
availability and cost considerations.

Data Presentation: Comparison of Deposition
Parameters

The following tables summarize key experimental parameters and resulting film properties for
the different deposition techniques.

Table 1: Co-Sputtering Parameters and Film Properties
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Resulting Film

Parameter Value o Reference
Characteristics
) Polycrystalline Co-Au
Substrate Si(100) ] [1][2]
alloy films

Chemical clean,

Substrate Prep. 500°C anneal in N/A [3]
vacuum
Base Pressure ~2 x 10=° mbar High purity films [3]
Deposition Pressure ~1 x 1073 mbar (Ar) Controlled film growth [3]
) Tunable magnetic
Co Concentration 25 at% - 60 at% [1112]

anisotropy

Magnetic Anisotropy

In-plane axial, ) )
Suitable for magnetic
enhanced at ~40 at% ) o [1112]
c sensing applications
o

Table 2: Electrodeposition Parameters and Film

Properties
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Resulting Film

Electrolyte o
Parameter . Value Characteristic Reference
Composition
s
Au, Au/Mica, Adherent Co-Au
Substrate ) N/A ] [4]
Au/Si films
8.2-32.8 g/L
Electrolyte T Cyanide-based  KAU(CN)2, 0.1 Co content 0.05- [5]
ectrolyte Type anide-base u 2,0.1-
yie P y 0.4 wt%
7.0 g/L Co salt
KAuUCla,
) Co0S04-7H20, tri-  Hard Au-Co films
Non-cyanide ] [6]
ammonium (88-130 VHN)

citrate, Na2S0s

) 1-100 ASF (0.1- Controls Co
Current Density N/A N [5]
11 ASD) deposition rate
Smooth film
N/A 4.0 mA/cmz [6]
morphology
pH Cyanide-based 3.5-6.0 Stable deposition  [5]
Affects
Temperature Cyanide-based 27 - 66 °C deposition [5]
kinetics
o Demonstrates
) Coercivity up to )
Magnetic potential for
) N/A 2800 Oe for pure ) [7]
Properties _ magnetic
Co films o
applications

Experimental Protocols
Protocol for DC Magnetron Co-Sputtering

This protocol describes the co-sputtering of cobalt and gold to produce alloy thin films with

tunable magnetic properties.

Materials and Equipment:

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://rvq-sub.sbq.org.br/index.php/rvq/article/view/4882
https://patents.google.com/patent/CA1103197A/en
https://www.nmfrc.org/pdf/psf2009/2009-06-22.pdf
https://patents.google.com/patent/CA1103197A/en
https://www.nmfrc.org/pdf/psf2009/2009-06-22.pdf
https://patents.google.com/patent/CA1103197A/en
https://patents.google.com/patent/CA1103197A/en
https://cnj.araku.ac.ir/article_705356_e888b8547821171ce7e3b78e0ee68f6f.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12604022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o DC magnetron sputtering system with at least two sputtering guns

« High purity cobalt (99.95%) and gold (99.99%) sputtering targets

« Silicon (100) substrates

e Argon gas (99.999% purity)

o Substrate heater

o Standard substrate cleaning chemicals (e.g., acetone, isopropanol, deionized water)
Procedure:

o Substrate Preparation:

[e]

Clean Si(100) substrates by sonicating in acetone, isopropanol, and deionized water for
10-15 minutes each.

[e]

Dry the substrates with a nitrogen gun.

o

Introduce the substrates into the sputtering chamber.

[¢]

Anneal the substrates at 500°C in vacuum for 1 hour to desorb contaminants.|[3]
e Chamber Pump-Down:

o Evacuate the chamber to a base pressure of at least 2 x 10~° mbar.[3]
e Deposition:

o Introduce argon gas into the chamber, maintaining a working pressure of approximately 1
x 1073 mbar.[3]

o Set the substrate temperature to room temperature for amorphous or nanocrystalline films,
or higher for increased crystallinity.

o Independently control the power to the cobalt and gold targets to achieve the desired film
composition. The relative deposition rates will determine the final stoichiometry. It is
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recommended to pre-calibrate the deposition rate of each material as a function of power.
o Sputter for the desired time to achieve the target film thickness.
o Post-Deposition:
o Turn off the sputtering power supplies and the argon gas flow.

o Allow the substrates to cool to room temperature before venting the chamber.

Workflow Diagram:

Substrate Preparation Deposition Process Post-Deposition

Pump to Base Pressure Introduce Ar Gas

. o s .
Clean Si(100) Substrate Anneal at 500°C in Vacuum (~26-9 mbar) (~1e-3 mbar) Co-Sputter Co and Au Cool Substrate |—>| Vent Chamber

Click to download full resolution via product page

DC Magnetron Co-Sputtering Workflow

Protocol for Electrodeposition of Co-Au Alloy Films

This protocol outlines the electrodeposition of cobalt-gold alloy films from a cyanide-free
electrolyte.

Materials and Equipment:

Potentiostat/Galvanostat

Three-electrode electrochemical cell

Gold-coated substrate (working electrode)

Platinum mesh or wire (counter electrode)

Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
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» Electrolyte solution (see below)

e Magnetic stirrer and hot plate

o Standard glassware

Cyanide-Free Electrolyte Preparation (example):[6]

Deionized water

Potassium aurichloride (KAuCla)

Cobaltous sulfate heptahydrate (CoSOa-7H20)

Tri-ammonium citrate

Sodium sulfite (Na2S0O3)
Procedure:
o Electrolyte Formulation:

Dissolve tri-ammonium citrate in deionized water.

o

[e]

Add KAuClas and stir until fully dissolved.

Add sodium sulfite and stir.

o

[¢]

Finally, add CoSOa4-7H20 and stir until the solution is homogeneous. The solution will
appear pink.[6]

o Electrochemical Cell Setup:

o Assemble the three-electrode cell with the gold-coated substrate as the working electrode,
platinum as the counter electrode, and the reference electrode.

o Fill the cell with the prepared electrolyte.

o Place the cell on a magnetic stirrer and maintain a constant temperature if required.
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o Deposition:

o Perform cyclic voltammetry to determine the optimal deposition potential range for the Co-
Au alloy.

o Apply a constant current density (e.g., 4.0 mA/cm?2) or a constant potential to deposit the
film.[6] The ratio of Co to Au in the film can be controlled by adjusting the current density
or potential.

o The deposition time will determine the film thickness.
e Post-Deposition:

o After deposition, immediately rinse the substrate with deionized water to remove residual

electrolyte.
o Dry the substrate with a stream of nitrogen.

Workflow Diagram:

Preparation Deposition Post-Deposition

Prepare Cyanide-Free Cyclic Voltammetry

Assemble 3-Electrode Cell Apply Current/Potential Rinse with DI Water Dry with Nitrogen

Electrolyte (Optional)

Click to download full resolution via product page

Electrodeposition Workflow

Protocol for Thermal Co-Evaporation

This protocol provides a general guideline for the co-evaporation of cobalt and gold. Precise
control of deposition rates is critical for achieving the desired alloy composition.

Materials and Equipment:

e High-vacuum thermal evaporation system with at least two independent evaporation sources
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Alumina-coated tungsten boats or crucibles

High purity cobalt (99.95%) and gold (99.99%) evaporation materials (pellets or wire)

Substrate holder and shutter

Quartz crystal microbalance (QCM) for each source to monitor deposition rates

Substrates (e.g., silicon, glass)
Procedure:
e Source and Substrate Loading:

o Load the cobalt and gold evaporation materials into separate alumina-coated
boats/crucibles.[8]

o Mount the cleaned substrates onto the substrate holder.
e Chamber Pump-Down:
o Evacuate the chamber to a base pressure of at least 10-° Torr.

e Deposition:

[¢]

Independently heat the cobalt and gold sources to their respective evaporation
temperatures (for a vapor pressure of 10=# Torr, ~1200°C for Co and ~1132°C for Au).[9]

o Use the QCMs to monitor the deposition rates of cobalt and gold individually. Adjust the
power to each source to achieve the desired rate ratio, which will determine the film's
composition.

o Once the rates are stable, open the shutter to begin deposition onto the substrates.

o Maintain stable rates throughout the deposition to ensure uniform composition.

[e]

Close the shutter when the desired film thickness is reached.

e Post-Deposition:
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o Turn off the power to the evaporation sources.
o Allow the system to cool down before venting the chamber.

Logical Relationship Diagram:

Deposition Control

Cobalt Deposition Rate Gold Deposition Rate Deposition Time

Résulting Film Pr

opeérties

Film Composition (Co:Au Ratio)

Click to download full resolution via product page

Control Parameters in Thermal Co-Evaporation

Applications in Drug Development

Cobalt-gold thin films offer exciting possibilities for advancing drug development through their
unique combination of magnetic and plasmonic properties.

» High-Sensitivity Biosensors for Drug Screening: The localized surface plasmon resonance
(LSPR) of gold nanostructures can be influenced by the magnetic properties of cobalt. This
magneto-plasmonic coupling can be exploited to develop highly sensitive biosensors. Such
sensors can be functionalized with biological receptors (e.g., enzymes, antibodies) to detect
the binding of drug candidates in real-time and with high specificity, accelerating the drug
screening process.[2][10]

o Magnetically Guided Drug Delivery: While still an emerging area for Co-Au thin films
specifically, the principle of using magnetic nanoparticles for targeted drug delivery is well-
established.[11] Cobalt-gold nanoparticles or nanostructures fabricated from these thin films
could be loaded with therapeutic agents. An external magnetic field could then be used to
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guide these drug carriers to a specific target site in the body, increasing the local
concentration of the drug and minimizing systemic side effects.

o Combined Therapy and Diagnostics (Theranostics): The plasmonic properties of gold allow
for techniques like surface-enhanced Raman spectroscopy (SERS) for diagnostics, while the
magnetic properties of cobalt can be used for magnetic hyperthermia therapy or magnetic
resonance imaging (MRI) contrast enhancement. Co-Au nanostructures derived from thin
films could potentially integrate these functionalities into a single platform.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12604022#protocols-for-cobalt-gold-thin-film-
deposition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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